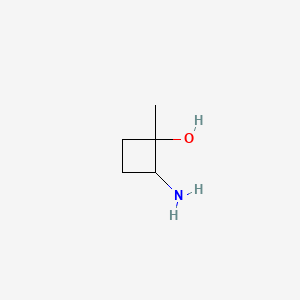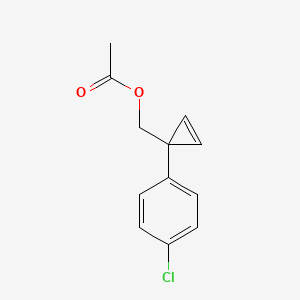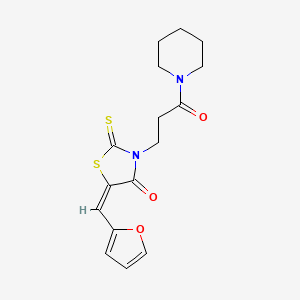
Triethoxy(4-methylidenehex-5-en-1-yl)silane
Overview
Description
Triethoxy(4-methylidenehex-5-en-1-yl)silane is an organosilicon compound characterized by the presence of both organic and inorganic functional groups. This compound is a clear, colorless liquid with a characteristic odor. It is primarily used in the field of materials science and chemistry due to its unique properties, which include high reactivity and the ability to form strong bonds with various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(4-methylidenehex-5-en-1-yl)silane typically involves the reaction of 4-methylidenehex-5-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Anhydrous toluene or hexane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 4-methylidenehex-5-en-1-ol and triethoxysilane
Catalyst: Platinum-based catalysts
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
Triethoxy(4-methylidenehex-5-en-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce oligosiloxanes and polysiloxanes.
Hydrosilylation: It can react with alkenes and alkynes in the presence of a catalyst to form organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base catalysts
Condensation: Acidic or basic conditions, often using catalysts like hydrochloric acid or sodium hydroxide
Hydrosilylation: Platinum or rhodium-based catalysts
Major Products
Hydrolysis: Silanols and ethanol
Condensation: Oligosiloxanes and polysiloxanes
Hydrosilylation: Organosilicon compounds with various functional groups
Scientific Research Applications
Triethoxy(4-methylidenehex-5-en-1-yl)silane has a wide range of applications in scientific research, including:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Nanotechnology: Utilized in the synthesis of silica nanoparticles and other nanomaterials.
Biology and Medicine: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industrial Applications: Used in the production of silicone resins, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Triethoxy(4-methylidenehex-5-en-1-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- Triethoxysilane
- Vinyltriethoxysilane
- Methyldiethoxysilane
Uniqueness
Triethoxy(4-methylidenehex-5-en-1-yl)silane is unique due to the presence of the 4-methylidenehex-5-en-1-yl group, which provides additional reactivity and functionality compared to other similar compounds. This unique structure allows for more versatile applications in materials science and industrial processes.
Properties
IUPAC Name |
triethoxy(4-methylidenehex-5-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-6-13(5)11-10-12-17(14-7-2,15-8-3)16-9-4/h6H,1,5,7-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHDBBSCMAKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC(=C)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50790580 | |
| Record name | Triethoxy(4-methylidenehex-5-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682743-12-0 | |
| Record name | Triethoxy(4-methylidenehex-5-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


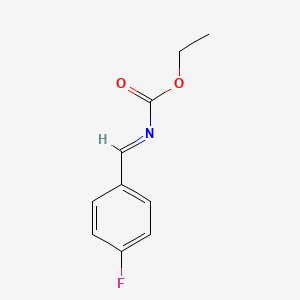
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B3278712.png)
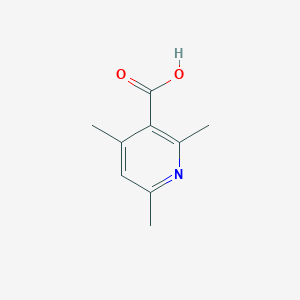

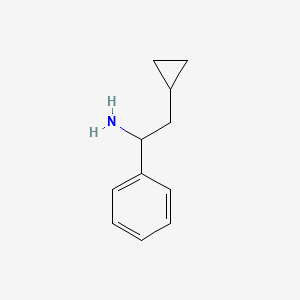
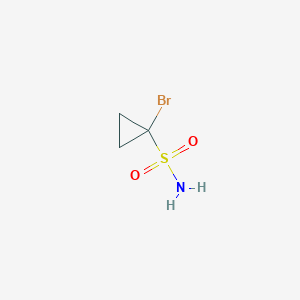
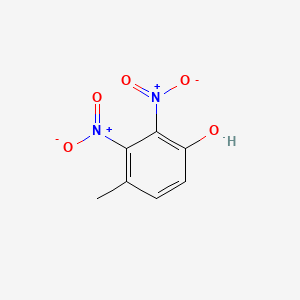
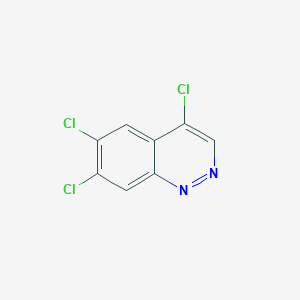
![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)
